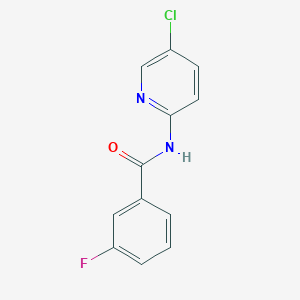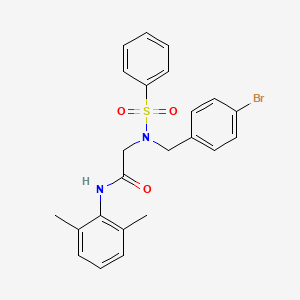
N-(5-chloro-2-pyridinyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-3-fluorobenzamide, also known as GSK-3 inhibitor VIII, is a chemical compound used in scientific research for its ability to inhibit the activity of glycogen synthase kinase-3 (GSK-3). GSK-3 is a key enzyme involved in various signaling pathways and has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. The inhibition of GSK-3 by N-(5-chloro-2-pyridinyl)-3-fluorobenzamide has potential therapeutic applications in these diseases.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-3-fluorobenzamide inhibits N-(5-chloro-2-pyridinyl)-3-fluorobenzamide activity by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream targets. This leads to downstream effects such as increased glycogen synthesis, improved glucose metabolism, and reduced beta-amyloid levels.
Biochemical and Physiological Effects:
The inhibition of N-(5-chloro-2-pyridinyl)-3-fluorobenzamide by N-(5-chloro-2-pyridinyl)-3-fluorobenzamide has several biochemical and physiological effects. It leads to increased glycogen synthesis and improved glucose metabolism, which has potential therapeutic applications in diabetes. It also reduces beta-amyloid levels in Alzheimer's disease, which has potential therapeutic applications in the treatment of this disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-chloro-2-pyridinyl)-3-fluorobenzamide in lab experiments include its specificity for N-(5-chloro-2-pyridinyl)-3-fluorobenzamide, its ability to inhibit N-(5-chloro-2-pyridinyl)-3-fluorobenzamide activity in vitro and in vivo, and its potential therapeutic applications in several diseases. The limitations include the need for careful dosing and monitoring, as well as potential off-target effects.
Direcciones Futuras
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-3-fluorobenzamide in scientific research. These include further investigation of its potential therapeutic applications in diabetes, Alzheimer's disease, and cancer. It may also be useful in the study of other diseases and signaling pathways involving N-(5-chloro-2-pyridinyl)-3-fluorobenzamide. In addition, the development of more specific and potent N-(5-chloro-2-pyridinyl)-3-fluorobenzamide inhibitors based on the structure of N-(5-chloro-2-pyridinyl)-3-fluorobenzamide may lead to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with 5-chloro-2-pyridinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an amine such as 2-aminoethanol to yield the final product.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-3-fluorobenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit N-(5-chloro-2-pyridinyl)-3-fluorobenzamide activity in vitro and in vivo, leading to improved glucose metabolism in diabetic animal models. It has also been shown to improve cognitive function and reduce beta-amyloid levels in Alzheimer's disease animal models. In addition, N-(5-chloro-2-pyridinyl)-3-fluorobenzamide has been investigated for its potential role in cancer therapy, as N-(5-chloro-2-pyridinyl)-3-fluorobenzamide is involved in tumor growth and survival.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFILAATQFEGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)

![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)


![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)

![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)
